[2-(Hydroxyiminomethyl)phenyl]boronic acid
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Overview
Description
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro compound.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the hydroxyimino and boronic acid groups. The hydroxyimino group can form hydrogen bonds with biomolecules, while the boronic acid moiety can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyimino group, making it less versatile in certain reactions.
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid derivatives: Compounds with different substituents on the phenyl ring or modifications to the hydroxyimino group.
Uniqueness
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is unique due to the presence of both the hydroxyimino and boronic acid groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(hydroxyiminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCRKQPGFIHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=NO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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